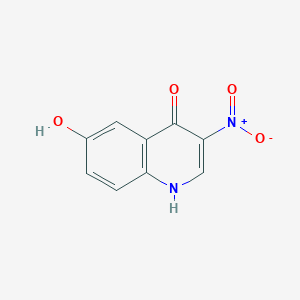

4,6-Dihydroxy-3-nitroquinoline

Description

Contextualizing Quinoline (B57606) Derivatives in Advanced Chemical Research

Quinoline, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a foundational scaffold for a vast array of synthetic and naturally occurring molecules. chemrj.org The versatility of the quinoline ring system, which allows for functionalization at multiple positions, has made it a privileged structure in medicinal chemistry and material science. chemrj.orgmdpi.com Researchers have long been drawn to quinoline derivatives for their wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. chemrj.orgnih.gov The ability to modify the electronic and steric properties of the quinoline core through the introduction of various substituents allows for the fine-tuning of its chemical and biological characteristics, making it a fertile ground for the discovery of new therapeutic agents and functional materials. mdpi.com

Significance of Hydroxy and Nitro Functional Groups in Quinoline Chemistry

The introduction of hydroxyl (-OH) and nitro (-NO₂) groups onto the quinoline scaffold profoundly influences its chemical reactivity and biological profile. Hydroxyquinolines are known to act as potent chelating agents, a property that is often linked to their biological activity. google.com The position of the hydroxyl group can significantly impact the molecule's electronic properties and its ability to participate in hydrogen bonding, which is crucial for molecular recognition and binding to biological targets.

The nitro group, a strong electron-withdrawing group, significantly alters the electronic landscape of the quinoline ring, making it more susceptible to nucleophilic attack. This electronic modification is a key strategy in the design of various bioactive molecules. Furthermore, the nitro group can be chemically reduced to an amino group, providing a synthetic handle for further molecular elaboration and the creation of diverse chemical libraries. The interplay between the electron-donating character of the hydroxyl groups and the electron-withdrawing nature of the nitro group in 4,6-Dihydroxy-3-nitroquinoline creates a unique electronic environment that is ripe for exploration.

Research Trajectories and Future Directions for this compound Studies

While specific research on this compound (CAS 855764-13-5) is still in its nascent stages, the collective knowledge on related dihydroxy- and nitro-substituted quinolines provides a roadmap for future investigations. The synthesis of this compound likely presents an interesting challenge in controlling regioselectivity during nitration and hydroxylation reactions on the quinoline core. Established synthetic methodologies for quinoline derivatives, such as the Conrad-Limpach or Knorr syntheses, could potentially be adapted for the targeted synthesis of this compound.

Future research is expected to focus on several key areas. A primary trajectory will be the thorough characterization of its physicochemical properties. Following this, a comprehensive evaluation of its biological activities is warranted, exploring its potential as an anticancer, antimicrobial, or enzyme inhibitory agent, given the known bioactivities of analogous compounds. Moreover, the unique electronic and hydrogen-bonding capabilities of this compound make it a candidate for investigation in the field of material science, potentially as a building block for novel polymers, sensors, or functional dyes. The development of efficient and scalable synthetic routes will be crucial to unlocking the full research potential of this intriguing molecule. As a largely unexplored compound, this compound represents a frontier in quinoline chemistry, with the promise of new discoveries and applications.

Structure

3D Structure

Properties

IUPAC Name |

6-hydroxy-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O4/c12-5-1-2-7-6(3-5)9(13)8(4-10-7)11(14)15/h1-4,12H,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRVVCZZXGXDSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)C(=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650709 | |

| Record name | 6-Hydroxy-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855764-13-5 | |

| Record name | 6-Hydroxy-3-nitroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4,6 Dihydroxy 3 Nitroquinoline and Its Chemical Precursors

Classical and Contemporary Quinoline (B57606) Annulation Reactions

The construction of the quinoline ring system can be achieved through several classic named reactions, each offering a distinct pathway from various starting materials. These methods form the strategic basis for accessing substituted quinolines, including the precursors to 4,6-dihydroxy-3-nitroquinoline.

Skraup-Type Synthesis and Mechanistic Considerations

The Skraup synthesis, first reported by Zdenko Hans Skraup in 1880, is a fundamental method for preparing quinolines. iipseries.orgwikipedia.orgwordpress.com In its archetypal form, the reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene (B124822) or arsenic pentoxide. wikipedia.orguop.edu.pk The reaction is known to be highly exothermic and sometimes violent, often requiring the addition of a moderator like ferrous sulfate. wikipedia.orguop.edu.pk

The mechanism proceeds through several key steps:

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the reactive α,β-unsaturated aldehyde, acrolein. iipseries.orgwordpress.comuop.edu.pk

Michael Addition: The aniline performs a conjugate (Michael) addition to the acrolein intermediate. uop.edu.pkpharmaguideline.com

Cyclization: The resulting intermediate undergoes an acid-catalyzed electrophilic ring closure. iipseries.orguop.edu.pk

Dehydration and Oxidation: The cyclized intermediate is dehydrated and then oxidized to form the aromatic quinoline ring. iipseries.orguop.edu.pk The nitrobenzene used as the oxidizing agent is reduced to aniline, which can then participate in the reaction. uop.edu.pk

A related method, the Doebner-von Miller reaction, is a variation that utilizes α,β-unsaturated carbonyl compounds directly instead of generating acrolein in situ from glycerol. rsc.orgnih.gov

| Feature | Description |

| Reactants | Aniline, Glycerol (or α,β-unsaturated carbonyl) |

| Reagents | Concentrated Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) |

| Product Type | Quinoline (substituted or unsubstituted) |

| Key Intermediates | Acrolein, 1,2-Dihydroquinoline |

Combes Quinoline Synthesis Variants

The Combes synthesis, reported in 1888, produces 2,4-disubstituted quinolines from the reaction of anilines with β-diketones under acidic conditions. iipseries.orgwikipedia.org This method is distinct from others like the Conrad-Limpach synthesis due to its use of a β-diketone substrate. wikipedia.orgwikiwand.com

The mechanism involves:

Condensation: The aniline condenses with the β-diketone to form a Schiff base, which exists in tautomeric equilibrium with its enamine form. iipseries.orgwikipedia.orgwikiwand.com

Cyclization: In the presence of a strong acid catalyst like concentrated sulfuric acid, the enamine undergoes an acid-catalyzed intramolecular cyclization, which is the rate-determining step. iipseries.orgwikipedia.org

Dehydration: The resulting intermediate is then dehydrated to yield the final substituted quinoline product. wikipedia.orgwikiwand.com

Modifications to the Combes synthesis include the use of polyphosphoric acid (PPA) or polyphosphoric ester (PPE) as the dehydrating agent and catalyst, which can be more effective than sulfuric acid. wikipedia.org

| Feature | Description |

| Reactants | Aniline, β-Diketone |

| Reagents | Acid Catalyst (e.g., H₂SO₄, PPA) |

| Product Type | 2,4-Disubstituted Quinoline |

| Key Intermediates | Schiff Base, Enamine |

Knorr Quinoline Synthesis Principles

The Knorr quinoline synthesis, described by Ludwig Knorr in 1886, is a method for converting β-ketoanilides into 2-hydroxyquinolines (2-quinolones) using a strong acid like sulfuric acid. synarchive.comwikipedia.orgvedantu.com

The reaction proceeds by the intramolecular cyclization of a β-ketoanilide. synarchive.com The mechanism is considered a type of electrophilic aromatic substitution followed by the elimination of water. wikipedia.org The conditions of the reaction can influence the final product; for instance, using a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, while smaller amounts can lead to the competing formation of a 4-hydroxyquinoline (B1666331). wikipedia.org The synthesis typically involves heating the aniline with a β-ketoester at a high temperature to generate the anilide intermediate, which is then cyclized with concentrated sulfuric acid. vedantu.com

| Feature | Description |

| Reactant | β-Ketoanilide (often formed in situ from an aniline and a β-ketoester) |

| Reagent | Strong Acid (e.g., H₂SO₄, PPA) |

| Product Type | 2-Hydroxyquinoline (2-Quinolone) |

| Key Reaction | Intramolecular Cyclization |

Conrad-Limpach Quinoline Synthesis Pathways

Discovered in 1887, the Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters to produce 4-hydroxyquinolines (4-quinolones). iipseries.orgwikipedia.org The reaction pathway is temperature-dependent. At lower temperatures, the reaction proceeds via a Schiff base intermediate formed by the attack of the aniline on the keto group of the β-ketoester. wikipedia.org This kinetically controlled pathway leads to a 4-hydroxyquinoline after thermal cyclization (often at ~250 °C) and dehydration. wikipedia.orgquimicaorganica.org

At higher temperatures (e.g., 140 °C), the reaction can proceed via the thermodynamically favored pathway where the aniline attacks the ester group first, leading to a β-keto acid anilide. wikipedia.org This intermediate then cyclizes to form a 2-hydroxyquinoline, which is the basis of the Knorr synthesis. wikipedia.org The final product, 4-hydroxyquinoline, is understood to exist predominantly in its tautomeric 4-quinolone form. wikipedia.org

| Feature | Description |

| Reactants | Aniline, β-Ketoester |

| Reagents/Conditions | Thermal or Acid Catalysis |

| Product Type | 4-Hydroxyquinoline (4-Quinolone) or 2-Hydroxyquinoline |

| Key Intermediates | Schiff Base, β-Ketoanilide |

Pfitzinger-Borsche Reaction Approaches for Quinoline Cores

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, synthesizes substituted quinoline-4-carboxylic acids from the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base. iipseries.orgwikipedia.org

The accepted mechanism involves the following steps:

Ring Opening: The base (e.g., potassium hydroxide) hydrolyzes the amide bond in isatin to form a keto-acid intermediate (isatic acid). iipseries.orgwikipedia.org

Condensation: The aniline moiety of the opened intermediate condenses with a ketone or aldehyde to form an imine. iipseries.orgwikipedia.org

Cyclization and Dehydration: The resulting enamine tautomer cyclizes and dehydrates to yield the final quinoline-4-carboxylic acid. iipseries.orgwikipedia.org

This method is a powerful tool for accessing quinolines with substitution at the 2- and 3-positions and a carboxylic acid group at the 4-position. iipseries.orgrsc.orgresearchgate.net

| Feature | Description |

| Reactants | Isatin, Carbonyl Compound (Ketone or Aldehyde) |

| Reagent | Strong Base (e.g., KOH) |

| Product Type | Quinoline-4-carboxylic acid |

| Key Intermediates | Isatic Acid, Imine/Enamine |

Directed Synthesis of this compound Scaffold

The synthesis of the specifically substituted this compound requires a multi-step approach, typically involving the construction of a dihydroxyquinoline precursor followed by a regioselective nitration step.

One established pathway involves the nitration of a pre-formed dihydroxyquinoline ring system. heteroletters.org A representative synthesis for a closely related analog, 6-methoxy-2,4-dihydroxy-3-nitroquinoline, provides a clear template for this strategy. heteroletters.org

Amide Formation: A substituted aromatic amine, such as p-anisidine, is condensed with diethyl malonate to yield the corresponding N,N'-bis(4-methoxyphenyl)malonamide. heteroletters.org

Cyclization to Dihydroxyquinoline: The resulting malonamide (B141969) undergoes cyclization upon treatment with an acid like methanesulfonic acid to form the substituted 2,4-dihydroxyquinoline (which exists in tautomeric equilibrium with quinolone forms). heteroletters.org

Nitration: The crucial step is the nitration of the dihydroxyquinoline precursor. heteroletters.org Treatment with fuming nitric acid in a solvent like glacial acetic acid introduces a nitro group at the C-3 position, yielding the 6-methoxy-3-nitro-2,4-dihydroxyquinoline product. heteroletters.org The hydroxyl groups at positions 2 and 4 are strongly activating and direct the electrophilic nitration to the C-3 position.

An alternative approach involves introducing the nitro group at the C-6 position prior to the cyclization reaction. The synthesis of 3-cyano-2,4-dihydroxy-6-nitroquinoline illustrates this pathway. acs.org

Condensation: 5-Nitroisatoic anhydride (B1165640) is condensed with an alkyl cyanoacetate (B8463686) (e.g., methyl cyanoacetate) in the presence of a catalytic amount of a base like triethylamine (B128534). This forms a 2-(2'-amino-5'-nitrobenzoyl)cyanoacetate intermediate. acs.org

Cyclization: The intermediate is then cyclized to 3-cyano-2,4-dihydroxy-6-nitroquinoline using a stronger base, such as sodium methoxide. acs.org Subsequent hydrolysis of the cyano group at C-3 under acidic conditions can yield the corresponding carboxylic acid, or under alkaline conditions can lead to the removal of the C-3 substituent. acs.org

Direct nitration of 4-hydroxyquinoline itself using mixed acids (HNO₃/H₂SO₄) is known to produce a mixture of products, including 3,6-dinitro-4-hydroxyquinoline, highlighting the feasibility of introducing nitro groups at both the C-3 and C-6 positions under controlled conditions. rushim.ru

| Step | Reagents & Conditions | Intermediate/Product |

| Route 1: Post-Cyclization Nitration | ||

| 1. Amide Formation | Substituted Aniline, Diethyl Malonate | N,N'-disubstituted malonamide |

| 2. Cyclization | Methane (B114726) Sulfonic Acid | Substituted 2,4-dihydroxyquinoline |

| 3. Nitration | Fuming HNO₃, Glacial Acetic Acid | Substituted 3-nitro-2,4-dihydroxyquinoline |

| Route 2: Pre-Cyclization Nitration | ||

| 1. Condensation | 5-Nitroisatoic Anhydride, Alkyl Cyanoacetate, Triethylamine | 2-(2'-amino-5'-nitrobenzoyl)cyanoacetate |

| 2. Cyclization | Sodium Methoxide | 3-Cyano-2,4-dihydroxy-6-nitroquinoline |

Strategic Nitration of Quinoline Systems

The introduction of a nitro group at the C-3 position of the quinoline ring is a critical step that cannot typically be achieved by direct nitration of the parent quinoline. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, tend to functionalize the electron-rich benzene (B151609) ring, yielding 5-nitro- and 8-nitroquinolines as the major products smolecule.com. Therefore, strategic methods have been developed that activate the C-3 position or circumvent the issue of regioselectivity.

Key strategies include:

Nitration of Activated Precursors : The presence of an electron-donating group, particularly a hydroxyl or oxo group at the C-4 position, directs nitration to the C-3 position. The nitration of 4-hydroxyquinoline with hot concentrated nitric acid is a known method to produce 4-hydroxy-3-nitroquinoline acs.org. Similarly, 4-hydroxy-2(1H)-quinolinones are valuable substrates, readily undergoing nitration at the C-3 position under mild conditions, for instance, with fuming nitric acid in acetic acid mdpi.comgoogle.com. The synthesis of 6-methoxy-3-nitro-2,4-dihydroxyquinoline has been achieved by nitrating the corresponding 2,4-dihydroxyquinoline precursor with fuming nitric acid in glacial acetic acid heteroletters.org.

Nitration of Quinoline N-Oxides : Conversion of the quinoline nitrogen to an N-oxide alters the electronic properties of the ring, making the C-3 position susceptible to functionalization. Metal-free methods using reagents like tert-butyl nitrite (B80452) can achieve regioselective C-3 nitration of quinoline N-oxides researchgate.net.

Dearomatization-Nitration Sequence : An advanced, stepwise approach involves the initial reductive dearomatization of the quinoline to a 1,2-dihydroquinoline. This intermediate can then be selectively nitrated at the C-3 position using reagents such as isoamyl nitrite rsc.org.

| Precursor System | Nitration Conditions | Product | Reference(s) |

| 4-Hydroxyquinoline | Hot concentrated HNO₃ | 4-Hydroxy-3-nitroquinoline | acs.org |

| 4-Hydroxy-2(1H)-quinolinone | Fuming HNO₃ in acetic acid, 40°C | 4-Hydroxy-3-nitro-2(1H)-quinolinone | google.com |

| 6-Methoxy-2,4-dihydroxyquinoline | Fuming HNO₃ in glacial acetic acid | 6-Methoxy-3-nitro-2,4-dihydroxyquinoline | heteroletters.org |

| Quinoline | 1. NaBH₄ (Dearomatization)2. Isoamyl nitrite (Nitration) | 3-Nitroquinoline | rsc.org |

| Quinoline N-Oxide | tert-Butyl nitrite | 3-Nitroquinoline N-oxide | researchgate.net |

Introduction of Hydroxyl Functionalities at Specific Positions (C-4, C-6)

The installation of hydroxyl groups at the C-4 and C-6 positions is typically accomplished by utilizing foundational quinoline synthesis reactions with appropriately substituted starting materials, rather than by direct oxidation of the quinoline core.

C-6 Hydroxyl Group : This functionality is introduced by starting with a C-4 substituted aniline derivative in a classic quinoline cyclization reaction. For instance, using a 4-aminophenol (B1666318) or a protected version like 4-anisidine (4-methoxyaniline) in syntheses such as the Conrad-Limpach or Doebner-von Miller reaction will result in a quinoline with a hydroxyl or methoxy (B1213986) group at the C-6 position atlantis-press.comwikipedia.org. The methoxy group is a common and stable precursor that can be later deprotected to reveal the hydroxyl group.

C-4 Hydroxyl Group : The C-4 hydroxyl group is often an inherent feature of the products from several key cyclization syntheses. The Conrad-Limpach synthesis, involving the reaction of an aniline with a β-ketoester, directly yields a 4-hydroxyquinoline wikipedia.org. Similarly, the cyclocondensation of an isatoic anhydride with a compound containing an active methylene (B1212753) group, such as ethyl acetoacetate (B1235776) or ethyl cyanoacetate, is a powerful method for constructing 4-hydroxy-2-quinolone systems google.combeilstein-journals.org. The synthesis of 2,4-dihydroxyquinolines can be achieved from the cyclization of N,N'-diarylmalonamides with acids like methane sulfonic acid heteroletters.org.

Multi-Step Reaction Sequences for Orthogonal Functionalization

The synthesis of a polysubstituted quinoline like this compound often relies on orthogonal functionalization, where different positions on the ring are modified in discrete steps without interfering with previously introduced groups. A representative example is the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a key type of intermediate.

This synthesis proceeds via a three-step sequence starting from 4-methoxyaniline atlantis-press.com:

Cyclization : Reaction of 4-methoxyaniline with ethyl acetoacetate (a Conrad-Limpach type reaction) forms the quinoline ring, yielding 4-hydroxy-6-methoxy-2-methylquinoline.

Nitrification : The product from the first step is nitrated, with the existing hydroxyl group at C-4 directing the incoming nitro group to the C-3 position, producing 4-hydroxy-6-methoxy-2-methyl-3-nitroquinoline.

Chlorination : The final step involves the conversion of the 4-hydroxyl group to a chloro group using a reagent like phosphorus oxychloride (POCl₃), affording the target 4-chloro-6-methoxy-2-methyl-3-nitroquinoline atlantis-press.com.

This sequence demonstrates how cyclization, nitration, and substitution can be performed sequentially to build complexity in a controlled manner.

Preparation of Substituted Nitroquinoline Intermediates

The synthesis of the target compound is highly dependent on the availability of versatile nitroquinoline building blocks. These intermediates are designed to have reactive sites that allow for the subsequent introduction of the desired functionalities.

Synthesis of 4-Chloro-3-nitroquinolines as Precursors

4-Chloro-3-nitroquinolines are exceptionally important intermediates in quinoline chemistry. The chloro group at the C-4 position is a good leaving group, making it susceptible to nucleophilic substitution, which can be used to introduce the C-4 hydroxyl group at a later stage of the synthesis.

The most common route to these precursors involves two steps acs.orggoogle.com:

Nitration of a 4-hydroxyquinoline or 4-hydroxy-2(1H)-quinolinone to give the corresponding 4-hydroxy-3-nitro derivative.

Chlorination of the 4-hydroxy-3-nitro compound using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a base like pyridine (B92270) or triethylamine google.comresearchgate.net. If the precursor is a 4-hydroxy-3-nitro-2(1H)-quinolinone, treatment with POCl₃ can lead to the formation of a 2,4-dichloro-3-nitroquinoline (B146357) google.com.

| Precursor | Reagent(s) | Product | Reference(s) |

| 4-Hydroxy-3-nitroquinoline | POCl₃ | 4-Chloro-3-nitroquinoline | acs.org |

| 4-Hydroxy-3-nitro-2(1H)-quinolinone | POCl₃, Pyridine | 2,4-Dichloro-3-nitroquinoline | google.com |

| 7-Bromo-4-hydroxy-3-nitroquinoline | Not specified | 7-Bromo-4-chloro-3-nitroquinoline | chemicalbook.com |

| 4-Hydroxy-6-methoxy-2-methyl-3-nitroquinoline | POCl₃ | 4-Chloro-6-methoxy-2-methyl-3-nitroquinoline | atlantis-press.com |

Routes to 4-Hydroxy-3-nitro-2(1H)-quinolinones

4-Hydroxy-3-nitro-2(1H)-quinolinones are central building blocks, serving as direct precursors to 2,4-dichloro-3-nitroquinolines and other functionalized systems google.com. The primary synthetic route is the direct nitration of a 4-hydroxy-2(1H)-quinolinone.

A well-documented procedure involves treating 4-hydroxy-2(1H)-quinolinone, suspended in acetic acid, with fuming nitric acid. The reaction is typically performed at a slightly elevated temperature (e.g., 40°C) to ensure completion. The product precipitates upon pouring the reaction mixture into water and can be isolated in high yield google.com. This method's success hinges on the activating effect of the C-2 oxo and C-4 hydroxyl groups, which strongly favor nitration at the intervening C-3 position.

Formation of Other Key Nitroquinoline Building Blocks

Beyond the specific precursors mentioned, the broader synthesis of complex nitroquinolines relies on a variety of other foundational intermediates.

Nitro-Isatoic Anhydrides : Compounds such as 5-nitroisatoic anhydride are valuable starting materials. Condensation of this anhydride with active methylene compounds like methyl cyanoacetate can produce 2-(2'-amino-5'-nitrobenzoyl)cyanoacetate. Subsequent base-catalyzed cyclization yields a 6-nitro-2,4-dihydroxyquinoline derivative, thereby incorporating the C-6 nitro and C-2/C-4 dihydroxy functionalities in a single synthetic sequence google.com.

Simple Nitroquinolines : Basic structures like 8-nitroquinoline (B147351) serve as starting points for more elaborate derivatives cymitquimica.comsigmaaldrich.com. They are often prepared via Skraup synthesis using the corresponding nitroaniline or by direct nitration of quinoline itself brieflands.commdpi.com. These can then undergo further reactions to build up the desired substitution pattern.

Elucidation of Reaction Mechanisms and Chemical Reactivity Pertaining to 4,6 Dihydroxy 3 Nitroquinoline

Reaction Pathway Analysis of Nitroquinoline Formation

The synthesis of 4,6-dihydroxy-3-nitroquinoline and its derivatives typically involves a multi-step process, beginning with the construction of the core dihydroxyquinoline ring system, followed by a regioselective nitration. One common strategy for forming the quinoline (B57606) backbone is the cyclization of N,N'-bis-substituted malonamides derived from the condensation of substituted anilines with diethyl malonate. heteroletters.org For instance, a substituted 2,4-dihydroxyquinoline can be synthesized by the cyclization of the corresponding malonamide (B141969) using an acid catalyst like methanesulfonic acid. heteroletters.org

Another established route is the reaction of isatoic anhydride (B1165640) or its derivatives with alkyl esters of cyanoacetic acid. google.com This process forms an intermediate which then undergoes cyclization to yield a 3-cyano-2,4-dihydroxyquinoline derivative. google.com For example, the condensation of 5-nitroisatoic anhydride with methyl cyanoacetate (B8463686), followed by base-catalyzed cyclization, produces 3-cyano-2,4-dihydroxy-6-nitroquinoline. google.com

Once the 4,6-dihydroxyquinoline (B1198300) scaffold is in place, the nitro group is introduced at the C3 position via an electrophilic aromatic substitution reaction. The nitration of 6-methoxy-2,4-dihydroxyquinoline using fuming nitric acid in glacial acetic acid has been shown to yield 6-methoxy-3-nitro-2,4-dihydroxyquinoline, demonstrating the feasibility of this step. heteroletters.org The hydroxyl groups at positions 4 and 6 are activating and direct the incoming electrophile (the nitronium ion, NO₂⁺) to the electron-rich positions of the ring.

Nucleophilic Aromatic Substitution (SNAr) at Quinoline Centers

The presence of the strongly electron-withdrawing nitro group at the C3 position significantly activates the quinoline ring system, making it susceptible to nucleophilic aromatic substitution (SNAr). This reaction is a cornerstone of quinoline chemistry, allowing for the introduction of a wide range of functional groups. The reaction generally proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is enhanced by electron-withdrawing groups, which can delocalize the negative charge. mdpi.commasterorganicchemistry.com

A particularly important variant of SNAr is the Vicarious Nucleophilic Substitution of Hydrogen (VNS), a powerful method for the direct functionalization of C-H bonds in electron-deficient aromatic systems like nitroquinolines. mdpi.comnih.gov In the VNS reaction, a nucleophile attacks a carbon atom bearing a hydrogen, typically ortho or para to the nitro group. arkat-usa.orgcdnsciencepub.com The nitro group activates the aromatic ring for this nucleophilic attack, facilitating the formation of a σ-adduct intermediate. mdpi.comarkat-usa.org A subsequent base-induced elimination of a hydrogen atom from the intermediate regenerates the aromatic system, resulting in the net substitution of hydrogen.

The regiochemistry of VNS reactions on nitroquinolines is highly selective, with the amino group predominantly substituting at the ortho position relative to the nitro group. arkat-usa.orgcdnsciencepub.com However, para-substitution is also observed, and the outcome can be influenced by the size of the incoming nucleophile. mdpi.comarkat-usa.org

Table 1: Examples of VNS Reactions on Nitroquinolines

| Nitroquinoline Substrate | Nucleophile | Product(s) | Key Observation | Reference(s) |

|---|---|---|---|---|

| 5-Nitroquinoline (B147367) | 1,1,1-trimethylhydrazinium iodide (TMHI) | 6-Amino-5-nitroquinoline (major), 8-Amino-5-nitroquinoline (minor) | High regioselectivity for ortho amination. arkat-usa.org | arkat-usa.org |

| 8-Nitroquinoline (B147351) | 4-Amino-1,2,4-triazole | 7-Amino-8-nitroquinoline (para product) | Exception to the typical ortho-substitution pattern. cdnsciencepub.com | cdnsciencepub.com |

This table is based on research findings for various nitroquinolines and illustrates the principles applicable to the reactivity of this compound.

In nitroquinolines that also bear a halogen substituent, a competition can arise between VNS of a hydrogen atom and the more conventional SNAr displacement of the halogen. mdpi.comnih.gov The outcome depends on the position of the halogen and the reaction conditions. Generally, halogens located at positions activated by the nitro group (ortho or para) are susceptible to displacement. libretexts.orgnih.gov

Studies on 4-chloro-8-nitroquinoline (B1348196) have shown that reactions with nucleophiles can be complex, yielding products from both VNS and SNAr of the chloride. mdpi.comnih.gov The mechanism for halogen displacement follows the addition-elimination pathway, where the nucleophile adds to the carbon bearing the halogen, forming a Meisenheimer intermediate. libretexts.org The subsequent departure of the halide ion is typically a fast step that restores the aromaticity of the ring. libretexts.org The rate of these reactions is dramatically increased by the presence of strongly electron-attracting groups like the nitro group. libretexts.org The reactivity order for the leaving group is generally F > Cl > Br > I.

Electrophilic Aromatic Substitution Patterns on this compound Derivatives

The general mechanism for EAS involves the attack of the electron-rich aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by the loss of a proton to restore aromaticity. minia.edu.egmasterorganicchemistry.com

For this compound, the potential sites for further electrophilic attack are C2, C5, C7, and C8.

C4-OH group: Strongly activates and directs ortho (C3, C5) and para (no available position).

C6-OH group: Strongly activates and directs ortho (C5, C7) and para (no available position).

C3-NO₂ group: Strongly deactivates and directs meta (C5, C7).

Considering these effects:

Position C5: Activated by both the C4-OH (ortho) and C6-OH (ortho) groups. It is also a meta position to the deactivating C3-NO₂ group. This position is highly likely to be the most favored site for electrophilic attack.

Position C7: Activated by the C6-OH (ortho) group and is also meta to the C3-NO₂ group. This is another likely site for substitution.

Positions C2 and C8: These positions are generally less favored due to less activation from the hydroxyl groups.

This analysis is supported by the successful nitration of 6-methoxy-2,4-dihydroxyquinoline at the C3 position, which is ortho to the C4-OH and meta to the C6-methoxy group, highlighting the powerful directing effect of the C4 hydroxyl group. heteroletters.org

Redox Chemistry of the Nitro Group on the Quinoline Ring

The nitro group on the quinoline ring is readily susceptible to reduction, providing a synthetic pathway to valuable aminoquinoline derivatives. nih.govacs.org This transformation is a key step in the synthesis of many biologically active compounds. A variety of reducing agents and conditions can be employed to achieve this conversion.

A notable method involves the use of copper(II) oxide (CuO) as a reusable solid reagent with hydrazine (B178648) monohydrate as a hydrogen source. acs.org This system allows for the complete and selective reduction of 5-nitroquinoline to 5-aminoquinoline (B19350) under mild conditions. acs.org Mechanistic studies suggest that the high activity of CuO is due to the formation of oxygen vacancies on its surface, which facilitates the adsorption and selective activation of the nitro group. acs.org

Other methods include visible-light-mediated photoreduction, which offers a green and chemoselective approach using ascorbic acid as a sacrificial reductant. helsinki.fi The electrochemical reduction of nitroaromatic compounds also provides a direct route to various nitrogen-containing products. researchgate.net

Table 2: Selected Methods for the Reduction of Nitroquinolines

| Method | Reagents/Conditions | Product | Key Features | Reference(s) |

|---|---|---|---|---|

| Catalytic Reduction | CuO, Hydrazine Monohydrate | Aminoquinoline | Mild conditions, reusable catalyst, high conversion and selectivity. acs.org | acs.org |

| Photoreduction | Visible Light, Ascorbic Acid | Aminoquinoline | Green chemistry approach, broad functional group tolerance. helsinki.fi | helsinki.fi |

This table summarizes general findings for nitroquinoline reduction, which are applicable to this compound.

Tautomeric Equilibria and Aromaticity Considerations in Dihydroxyquinoline Systems

Hydroxyquinolines, particularly those with a hydroxyl group at the C2 or C4 position, can exist in equilibrium with their corresponding oxo (quinolone) tautomers. helsinki.firesearchgate.net For this compound, two significant tautomeric equilibria are possible. The 4-hydroxyquinoline (B1666331) moiety can exist in equilibrium with the 4-quinolone form. This is a classic example of keto-enol tautomerism.

The position of this equilibrium is influenced by factors such as the solvent, pH, and the electronic nature of other substituents on the ring. helsinki.fiwiley-vch.de The relative stability of the tautomers is closely linked to aromaticity. The hydroxy form possesses a fully aromatic benzene (B151609) and pyridine (B92270) ring. In the 4-quinolone tautomer, the aromaticity of the pyridine ring is disrupted, but this may be compensated by the formation of a stable amide-like system. The presence of additional hydroxyl groups and the nitro group will further influence the electronic distribution and the stability of each tautomeric form. Such tautomeric equilibria are not merely of academic interest; the dominant tautomeric form can be crucial for the biological activity and chemical reactivity of the molecule. helsinki.fibeilstein-journals.org

Acid-Base Properties and Protonation/Deprotonation Studies of this compound

A comprehensive understanding of the acid-base properties of this compound is fundamental to elucidating its chemical reactivity, behavior in biological systems, and potential applications. The protonation and deprotonation equilibria are governed by the various ionizable functional groups present on the quinoline scaffold. While specific experimental pKa values for this compound are not extensively documented in publicly available literature, a detailed analysis of its structural features allows for a qualitative and semi-quantitative discussion of its acid-base characteristics.

The structure of this compound features several sites susceptible to protonation or deprotonation: the two hydroxyl groups and the heterocyclic nitrogen atom. The electronic interplay between the electron-donating hydroxyl groups and the strongly electron-withdrawing nitro group significantly influences the acidity and basicity of these sites.

The hydroxyl groups at the C4 and C6 positions are the primary acidic centers of the molecule. The acidity of these phenolic and enolic protons is enhanced by the resonance stabilization of the corresponding phenoxide or enolate anions. Furthermore, the potent electron-withdrawing nitro group at the C3 position is expected to substantially increase the acidity of the neighboring C4-hydroxyl group through inductive effects and resonance, making it the more acidic of the two hydroxyl functions.

Conversely, the lone pair of electrons on the quinoline nitrogen atom imparts basic properties to the molecule, allowing for protonation to form a quinolinium cation. However, the basicity of this nitrogen is considerably attenuated by the cumulative electron-withdrawing effects of the nitro group and the hydroxyl groups, which delocalize the electron density away from the nitrogen atom. This effect is a common feature in substituted quinolines. chemical-suppliers.eu Studies on related hydroxyquinoline derivatives often reveal complex tautomeric and acid-base equilibria. scispace.comsigmaaldrich.com For instance, research on a 5-nitro-8-hydroxyquinoline-proline hybrid underscores the importance of characterizing protonation/deprotonation processes to understand the molecule's chemical form and charge at a specific pH. google.com

The expected protonation and deprotonation steps for this compound can be summarized as follows:

First Deprotonation: The C4-hydroxyl group, being the most acidic site, is expected to be the first to deprotonate.

Second Deprotonation: The C6-hydroxyl group would subsequently deprotonate at a higher pH.

Protonation: In strongly acidic media, the quinoline nitrogen can accept a proton.

The characterization of these equilibria is crucial as the charge state of the molecule impacts its solubility, lipophilicity, and ability to interact with other molecules, including biological targets. google.com

While direct experimental data is pending, the pKa values of structurally related quinoline derivatives can provide valuable context for estimating the acid-base behavior of this compound.

Table 1: Experimentally Determined pKa Values for Selected Quinoline Derivatives

| Compound Name | pKa (H₂O) | Reference |

|---|---|---|

| Quinoline | 4.93 | nih.gov |

| Isoquinoline | 5.46 | nih.gov |

| Acridine | 5.62 | nih.gov |

| 4-Methylquinoline | 5.66 | chemical-suppliers.eu |

| 5,6-Benzoquinoline | 5.15 | nih.gov |

| 7,8-Benzoquinoline | 4.25 | nih.gov |

| Phenanthroline | 5.12 | nih.gov |

This table presents data for analogous compounds to provide a comparative context due to the absence of specific experimental data for this compound.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Nitro-8-hydroxyquinoline-proline hybrid |

| Acridine |

| Isoquinoline |

| Phenanthroline |

| Quinoline |

| 4-Methylquinoline |

| 5,6-Benzoquinoline |

Advanced Spectroscopic Characterization and Structural Determination of 4,6 Dihydroxy 3 Nitroquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides profound insight into the chemical environment of individual atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the connectivity and spatial relationships of atoms, leading to a complete structural assignment.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

One-dimensional NMR spectra are fundamental for identifying the types and number of chemically distinct protons and carbons in a molecule.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of 4,6-dihydroxy-3-nitroquinoline in a solvent like DMSO-d₆ would display distinct signals for the aromatic protons and the hydroxyl protons. The electron-withdrawing nitro group at the C-3 position and the electron-donating hydroxyl groups at C-4 and C-6 significantly influence the chemical shifts of the protons. The proton at the C-2 position is expected to be the most deshielded aromatic proton due to the anisotropic effect of the adjacent nitro group and the heterocyclic nitrogen atom. The protons on the benzenoid ring (H-5, H-7, H-8) will exhibit shifts and coupling patterns characteristic of a substituted aromatic system. The hydroxyl protons are expected to appear as broad singlets, and their chemical shifts can be highly dependent on solvent, concentration, and temperature.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.5 - 8.8 | Singlet (s) | N/A |

| H-5 | 7.8 - 8.0 | Doublet (d) | J ≈ 2-3 Hz (meta coupling) |

| H-7 | 7.2 - 7.4 | Doublet of doublets (dd) | J ≈ 8-9 Hz (ortho), J ≈ 2-3 Hz (meta) |

| H-8 | 7.6 - 7.8 | Doublet (d) | J ≈ 8-9 Hz (ortho coupling) |

| 4-OH | 10.0 - 12.0 | Broad Singlet (br s) | N/A |

| 6-OH | 9.5 - 10.5 | Broad Singlet (br s) | N/A |

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms of the quinoline (B57606) core. The chemical shifts are influenced by the attached functional groups and their electronic effects. Carbons bearing the electron-donating hydroxyl groups (C-4, C-6) will be shielded (shifted upfield), whereas the carbon attached to the electron-withdrawing nitro group (C-3) will be significantly deshielded (shifted downfield). Quaternary carbons, those not attached to any protons, can be identified by their typically lower intensity and confirmed using 2D NMR techniques.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 145 - 150 |

| C-3 | 135 - 140 |

| C-4 | 160 - 165 |

| C-4a | 140 - 145 |

| C-5 | 115 - 120 |

| C-6 | 155 - 160 |

| C-7 | 110 - 115 |

| C-8 | 125 - 130 |

| C-8a | 148 - 152 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are indispensable for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would map the proton-proton coupling networks. Key expected correlations would be observed between the adjacent aromatic protons: a cross-peak between H-7 and H-8 (ortho coupling) and between H-7 and H-5 (meta coupling). This helps to confirm the relative positions of these protons on the benzenoid ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton with the carbon atom to which it is directly attached. It would be used to definitively assign the protonated carbons. Expected cross-peaks would link H-2 to C-2, H-5 to C-5, H-7 to C-7, and H-8 to C-8, confirming their one-bond connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying the connectivity across multiple bonds (typically 2-3 bonds), which allows for the assignment of quaternary (non-protonated) carbons and piecing together the molecular fragments. For instance, the H-2 proton would be expected to show correlations to C-3 and C-4. The H-8 proton would likely correlate to C-8a and C-7, helping to lock down the structure of the benzenoid ring and its fusion to the pyridine (B92270) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding. It is particularly useful for determining stereochemistry and conformation. In this planar molecule, NOESY could show correlations between protons on the same ring, such as between H-5 and H-7, providing further confirmation of their proximity.

Predicted 2D NMR Correlations for this compound

| Experiment | Proton | Expected Key Correlations |

|---|---|---|

| COSY | H-7 | H-8, H-5 |

| HSQC | H-2, H-5, H-7, H-8 | C-2, C-5, C-7, C-8 respectively |

| HMBC | H-2 | C-3, C-4, C-8a |

| H-5 | C-4, C-4a, C-6, C-7 | |

| NOESY | H-5 | H-7, 4-OH |

Isotopic Labeling Studies for NMR Signal Elucidation

In cases of signal overlap or ambiguity in NMR spectra, isotopic labeling can provide definitive assignments. Synthesizing this compound using precursors enriched with ¹³C or ¹⁵N would allow for specific signals to be tracked. For example, if a synthesis starts with a ¹³C-labeled aniline (B41778) derivative, the resulting signal for the corresponding carbon in the quinoline product would be significantly enhanced in the ¹³C NMR spectrum, confirming its position. Similarly, using a ¹⁵N-labeled precursor would enable ¹⁵N NMR spectroscopy or the observation of ¹⁵N-¹³C and ¹⁵N-¹H correlations in HMBC-type experiments, which would unequivocally identify the nitrogen-bearing carbons and the nitrogen atom of the nitro group.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

Ionization Techniques and Fragmentation Pathway Analysis

The choice of ionization technique is critical. Soft ionization methods like Electrospray Ionization (ESI) would likely be used for this polar molecule, yielding the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ with minimal fragmentation. Harder ionization techniques like Electron Ionization (EI) would induce significant fragmentation, providing valuable structural information.

The fragmentation of the molecular ion (M⁺˙ at m/z 206) would be expected to follow pathways characteristic of nitroaromatic and quinoline compounds. Common neutral losses would include the elimination of the nitro group components and fragmentation of the heterocyclic ring.

Loss of NO₂: A primary fragmentation would likely be the loss of a nitrogen dioxide radical (•NO₂, 46 Da) to yield an ion at m/z 160.

Loss of NO and CO: Sequential losses of a nitric oxide radical (•NO, 30 Da) followed by carbon monoxide (CO, 28 Da) are common for nitro-phenolic compounds.

Ring Fragmentation: The quinoline ring system itself can undergo cleavage, often involving the loss of HCN (27 Da) from the pyridine ring portion.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Identity | Proposed Neutral Loss |

|---|---|---|

| 206 | [M]⁺˙ | - |

| 176 | [M - NO]⁺ | •NO |

| 160 | [M - NO₂]⁺ | •NO₂ |

| 148 | [M - NO - CO]⁺ | •NO, CO |

| 132 | [M - NO₂ - CO]⁺ | •NO₂, CO |

Accurate Mass Measurement for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental formula. By comparing the experimentally measured exact mass with the calculated theoretical mass, the correct molecular formula can be confirmed, distinguishing it from other formulas that might have the same nominal mass.

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₆N₂O₄ |

| Nominal Mass | 206 |

| Calculated Exact Mass | 206.0328 |

| Predicted [M+H]⁺ (ESI) | 207.0406 |

| Predicted [M-H]⁻ (ESI) | 205.0251 |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared and Fourier Transform Infrared spectroscopy are powerful tools for identifying the functional groups and probing the vibrational modes within a molecule. For this compound, these techniques are particularly insightful for characterizing the hydroxyl and nitro functional groups, as well as understanding the hydrogen bonding networks that dictate its solid-state structure and properties. Although specific experimental spectra for this compound are not widely published, theoretical calculations using Density Functional Theory (DFT) on analogous molecules provide a reliable framework for spectral interpretation.

Vibrational Mode Assignment of Hydroxyl and Nitro Groups

The vibrational spectrum of this compound is expected to be rich and complex. The assignment of vibrational modes can be reliably achieved through DFT calculations, which have been shown to be in good agreement with experimental data for similar quinoline derivatives.

The hydroxyl (-OH) groups are characterized by their distinct stretching and bending vibrations. The O-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum, generally between 3200 and 3600 cm⁻¹. The exact position of these bands is highly sensitive to the extent of hydrogen bonding.

The nitro (NO₂) group exhibits characteristic symmetric and asymmetric stretching vibrations. These are typically strong absorptions and are crucial for confirming the presence of this functional group. The asymmetric stretching vibration is expected to appear at a higher frequency than the symmetric stretch.

Table 1: Predicted IR Vibrational Frequencies and Assignments for Key Functional Groups in this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |

| O-H Stretching (Free) | ~3600 | Vibration of a non-hydrogen-bonded hydroxyl group. |

| O-H Stretching (Hydrogen-bonded) | 3200 - 3500 | Broadened vibration due to hydrogen bonding. |

| C-H Stretching (Aromatic) | 3000 - 3100 | Stretching of C-H bonds in the quinoline ring. |

| NO₂ Asymmetric Stretching | 1500 - 1560 | Asymmetric stretching of the nitro group. |

| NO₂ Symmetric Stretching | 1335 - 1385 | Symmetric stretching of the nitro group. |

| C=C and C=N Stretching (Ring) | 1400 - 1600 | Vibrations of the quinoline ring system. |

| O-H Bending | 1200 - 1400 | In-plane bending of the hydroxyl groups. |

| C-N Stretching | 800 - 900 | Stretching of the bond between the ring and the nitro group. |

| NO₂ Bending | ~850 | Bending vibration of the nitro group. |

Note: The predicted wavenumbers are based on typical ranges for these functional groups and may be influenced by the specific molecular environment of this compound.

Analysis of Hydrogen Bonding Networks

The presence of both hydroxyl (hydrogen bond donors) and nitro groups (hydrogen bond acceptors) in this compound suggests the formation of extensive intra- and intermolecular hydrogen bonding networks. These interactions significantly influence the vibrational frequencies of the involved functional groups.

In the IR spectrum, hydrogen bonding is most readily observed through the broadening and red-shifting (shift to lower wavenumbers) of the O-H stretching bands. The extent of this shift is correlated with the strength of the hydrogen bond. Computational studies on similar dihydroxybenzoic acids have demonstrated the importance of intramolecular hydrogen bonds in stabilizing molecular conformations. In this compound, intramolecular hydrogen bonding could occur between the hydroxyl group at position 4 and the nitro group at position 3. Intermolecular hydrogen bonds would play a crucial role in the crystal packing of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The resulting spectrum is characteristic of the molecule's conjugated system and the presence of chromophores and auxochromes.

Electronic Absorption Characteristics and Chromophore Analysis

The chromophore in this compound is the nitro-substituted quinoline ring system. The quinoline core itself is a strong chromophore, and the presence of the nitro group and hydroxyl groups significantly modifies its electronic absorption profile. The nitro group, being a strong electron-withdrawing group, and the hydroxyl groups, being electron-donating groups, extend the conjugation and influence the energy of the molecular orbitals.

Theoretical investigations on nitro-substituted quinolines using Time-Dependent Density Functional Theory (TD-DFT) have shown that the long-wavelength absorption bands are typically due to π → π* transitions. These transitions involve the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In molecules with donor and acceptor groups, these can have significant charge-transfer character. The HOMO is often localized on the electron-rich parts of the molecule (the dihydroxy-substituted ring), while the LUMO is localized on the electron-deficient part (the nitro-substituted ring).

Table 2: Predicted Electronic Transitions for this compound

| Transition | Predicted Wavelength (λ_max) | Description |

| π → π | 350 - 450 nm | HOMO to LUMO transition with significant intramolecular charge transfer character. |

| π → π | 250 - 300 nm | Transitions involving other π orbitals of the quinoline ring system. |

| n → π | > 300 nm (weak) | Transition of a non-bonding electron (from oxygen or nitrogen) to an anti-bonding π orbital. |

Note: The predicted wavelengths are estimates based on data for analogous nitro-substituted aromatic compounds and are subject to solvent effects.

Solvatochromic Studies for Environmental Effects on Electronic Transitions

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. By studying the UV-Vis absorption spectrum of this compound in a range of solvents with varying polarities, insights into the nature of its electronic transitions and the change in dipole moment upon excitation can be gained.

For molecules with significant intramolecular charge transfer character, a change in solvent polarity can lead to a noticeable shift in the absorption maximum (λ_max).

Positive solvatochromism (bathochromic or red shift) : The absorption maximum shifts to a longer wavelength as the solvent polarity increases. This is typically observed when the excited state is more polar than the ground state.

Negative solvatochromism (hypsochromic or blue shift) : The absorption maximum shifts to a shorter wavelength as the solvent polarity increases. This occurs when the ground state is more polar than the excited state.

Studies on other nitro-substituted aromatic compounds have often revealed negative solvatochromism, indicating a less polar excited state. This can be attributed to the redistribution of electron density upon excitation. A systematic solvatochromic study of this compound would provide valuable data on its ground and excited state dipole moments.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption requires a change in the dipole moment during a vibration, Raman scattering requires a change in the polarizability. Therefore, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the quinoline ring system, which are composed of C-C and C-N bonds. These vibrations often give rise to strong Raman signals due to the high polarizability of the aromatic system. The symmetric stretching vibration of the nitro group is also typically Raman active.

Table 3: Expected Prominent Raman Bands for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Description |

| Ring Breathing Modes | 800 - 1000 | Collective, symmetric vibrations of the quinoline ring. |

| NO₂ Symmetric Stretching | 1335 - 1385 | Symmetric stretch of the nitro group. |

| C=C and C=N Stretching (Ring) | 1400 - 1600 | In-plane stretching vibrations of the aromatic ring. |

| C-H Bending (In-plane) | 1000 - 1300 | Bending of the aromatic C-H bonds. |

Note: The expected Raman shifts are based on typical values for substituted quinolines.

Computational Chemistry and Theoretical Modeling of 4,6 Dihydroxy 3 Nitroquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4,6-dihydroxy-3-nitroquinoline at the atomic level. These methods allow for the detailed investigation of its electronic structure and the prediction of its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the molecular geometry and electronic properties of organic molecules like this compound. DFT calculations, often employing hybrid functionals such as B3LYP with various basis sets (e.g., 6-31+G(d,p) or 6-311++G(d,p)), are used to optimize the molecule's geometry, revealing bond lengths, bond angles, and dihedral angles of the most stable conformation. scirp.orgrsc.org

These calculations provide insights into the electronic properties, including the distribution of electron density, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.netorientjchem.org For instance, the presence of electron-donating hydroxyl groups and an electron-withdrawing nitro group on the quinoline (B57606) core significantly influences its electronic landscape. DFT studies can quantify these effects, which are crucial for understanding the molecule's reactivity and potential as a building block in the synthesis of more complex compounds. The optimization of the molecular structure is a critical first step, as the accuracy of all other calculated properties depends on it. elixirpublishers.com

Table 1: Exemplary Data from DFT Calculations for a Quinoline Derivative

| Parameter | Calculated Value |

| Total Energy | [Value] a.u. |

| Dipole Moment | [Value] Debye |

| HOMO Energy | [Value] eV |

| LUMO Energy | [Value] eV |

| Energy Gap (HOMO-LUMO) | [Value] eV |

Note: The values in this table are illustrative and would be obtained from specific DFT calculations on this compound.

Beyond DFT, other quantum chemical methods are employed to study quinoline derivatives. Ab initio methods, such as Hartree-Fock (HF), calculate all integrals in the quantum mechanical equations from first principles, without the use of experimental data. scirp.org While computationally more demanding than DFT, ab initio methods can provide a different perspective on the electronic structure. nih.gov For complex systems, these methods can be used to validate the results obtained from DFT. tandfonline.com

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. scirp.orgtandfonline.com Methods like AM1 have been used to investigate the properties of quinoline derivatives, offering a computationally less expensive alternative for large-scale screenings or for studying very large molecules, though with some trade-off in accuracy compared to ab initio and DFT methods. tku.edu.tw The choice of method often depends on the desired balance between computational cost and accuracy for the specific research question. scirp.org

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies for this compound can be performed using DFT. rsc.org By calculating the magnetic shielding tensors and vibrational modes of the optimized molecular structure, theoretical NMR and IR spectra can be generated. elixirpublishers.com

These predicted spectra are invaluable for interpreting experimental data. For example, calculated 1H and 13C NMR chemical shifts, often computed using the Gauge-Invariant Atomic Orbital (GIAO) method, can aid in the assignment of signals in the experimental spectrum. rsc.orgmdpi.com Similarly, calculated IR frequencies, after appropriate scaling to account for anharmonicity and other systematic errors, can be compared with experimental IR spectra to identify characteristic vibrational modes of the functional groups present in the molecule. scirp.orgrsc.org The agreement between calculated and experimental spectra serves as a validation of the computed molecular structure and electronic properties. elixirpublishers.com

Table 2: Comparison of Experimental and Calculated Spectroscopic Data

| Spectroscopic Data | Experimental Value | Calculated Value |

| ¹H NMR (δ, ppm) | [Value] | [Value] |

| ¹³C NMR (δ, ppm) | [Value] | [Value] |

| IR Frequency (cm⁻¹) | [Value] | [Value] |

Note: This table illustrates the type of data comparison performed. Specific values would require experimental and computational studies on this compound.

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For a molecule like this compound, MD simulations can explore its conformational space by solving Newton's equations of motion for the system. This allows for the investigation of its flexibility and the different shapes it can adopt in various environments, such as in solution. mdpi.commdpi.com

By simulating the molecule's behavior over nanoseconds or longer, MD can reveal the stability of different conformers and the energy barriers between them. nih.gov This is particularly important for understanding how the molecule might interact with biological targets or other molecules, as its conformation can significantly influence its binding affinity and reactivity. mdpi.com Force fields, which are sets of parameters that describe the potential energy of the system, are a crucial component of MD simulations. mdpi.com

Analysis of Molecular Orbitals and Electron Density Distribution

The analysis of molecular orbitals (MOs) and electron density provides a detailed picture of the electronic structure and reactivity of this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). orientjchem.orgresearchgate.net For this compound, the hydroxyl groups are expected to increase the electron density on the quinoline ring, making it more susceptible to electrophilic attack, while the nitro group will have the opposite effect. Natural Bond Orbital (NBO) analysis can also be performed to investigate charge transfer and delocalization within the molecule. huntresearchgroup.org.uknih.gov

Intermolecular Interaction Studies (e.g., π-π Stacking, Hydrogen Bonding)

Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in the solid state and in solution. The planar aromatic structure of the quinoline ring makes it susceptible to π-π stacking interactions with other aromatic systems. scirp.org The hydroxyl and nitro groups are capable of forming strong hydrogen bonds, which can significantly influence the crystal packing and solubility of the compound. mdpi.com

Computational methods can be used to model these interactions. For example, DFT calculations can be performed on dimers or larger clusters of the molecule to determine the strength and geometry of hydrogen bonds and π-π stacking interactions. mdpi.com The Atoms in Molecules (AIM) theory can be used to analyze the electron density at the bond critical points of these non-covalent interactions to characterize their nature and strength. mdpi.com These studies are essential for understanding the supramolecular chemistry of this compound and for designing materials with specific properties.

Reaction Energy Profiles and Transition State Determination

A comprehensive review of scientific literature and computational chemistry databases reveals a significant gap in the specific area of reaction energy profiles and transition state determination for this compound. While computational methods like Density Functional Theory (DFT) are powerful tools for elucidating reaction mechanisms, activation barriers, and the geometries of transition states, published research focusing explicitly on this particular compound is not available. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netelixirpublishers.commdpi.comrsc.orgustc.edu.cnpatonlab.comrsc.orgscielo.brchemrxiv.orgmdpi.compku.edu.cnyoutube.comresearchgate.netgoogle.comresearchgate.netresearchgate.net

Theoretical studies on related quinoline derivatives and other nitro-containing aromatic compounds have been conducted, often employing DFT to understand their reactivity, electronic properties, and potential reaction pathways. nih.govresearchgate.netresearchgate.net These studies typically involve optimizing the geometries of reactants, products, and transition states to calculate their relative energies. The energy difference between the reactants and the highest point on the reaction pathway (the transition state) defines the activation energy, a critical parameter for determining reaction kinetics.

For instance, computational analyses on different molecular systems often involve:

Locating Transition States: Identifying the first-order saddle points on the potential energy surface that connect reactants to products. ustc.edu.cnchemrxiv.org

Calculating Activation Energies (ΔG‡): Determining the Gibbs free energy of activation, which dictates the rate of a chemical reaction. rsc.orgscielo.br

Constructing Reaction Energy Profiles: Plotting the change in energy as reactants are converted into products, illustrating the energies of intermediates and transition states along the reaction coordinate. researchgate.netpku.edu.cn

However, without specific studies on this compound, it is not possible to provide detailed research findings, reaction energy profiles, or data tables of transition state parameters for this compound. The exploration of its reaction mechanisms through computational chemistry remains an open area for future research.

Derivatization Strategies and Synthetic Transformations of 4,6 Dihydroxy 3 Nitroquinoline

Chemical Modification of Hydroxyl Groups

The phenolic hydroxyl groups at the C4 and C6 positions are key handles for chemical modification. Their reactivity allows for the introduction of a wide array of functionalities through standard reactions.

Etherification and esterification are fundamental transformations for derivatizing phenolic hydroxyl groups. These reactions replace the acidic proton of the hydroxyl group with an alkyl or acyl group, respectively, altering the molecule's polarity, solubility, and hydrogen bonding capacity.

Etherification: This process typically involves the reaction of the dihydroxyquinoline with an alkylating agent, such as an alkyl halide or sulfate, under basic conditions. The base, commonly a carbonate like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), deprotonates the hydroxyl groups to form more nucleophilic phenoxide ions, which then attack the electrophilic alkylating agent. rsc.org The choice of solvent and base can be critical for achieving high yields. rsc.org A process for the etherification of phenols can also be carried out by reaction with an etherifying agent like an alkyl carboxylate in the presence of a carboxylic acid salt. google.com

Esterification: The hydroxyl groups can be converted to esters by reacting with carboxylic acids or their more reactive derivatives, such as acid chlorides or anhydrides. When using a carboxylic acid, a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or an acid catalyst is often required to facilitate the reaction. researchgate.net The use of highly electrophilic acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534), provides a more direct route to the corresponding esters.

| Transformation | Reagent Class | Specific Examples | Typical Conditions |

|---|---|---|---|

| Etherification | Alkyl Halides | Methyl iodide (CH₃I), Benzyl bromide (BnBr) | Base (e.g., K₂CO₃, Cs₂CO₃), Solvent (e.g., DMF, Acetone) |

| Esterification | Acid Chlorides | Acetyl chloride (CH₃COCl), Benzoyl chloride (PhCOCl) | Base (e.g., Pyridine, Triethylamine), Anhydrous solvent |

| Esterification | Acid Anhydrides | Acetic anhydride (B1165640) ((CH₃CO)₂O) | Base or Acid catalyst |

| Esterification | Carboxylic Acids | Acetic acid (CH₃COOH), Benzoic acid (PhCOOH) | Coupling agent (e.g., DCC), Acid catalyst (e.g., H₂SO₄) |

Due to the electronic and steric differences between the C4 and C6 positions, achieving regioselective functionalization of one hydroxyl group over the other is a significant synthetic challenge. The C4-hydroxyl is part of a vinylogous acid system due to its proximity to the quinoline (B57606) nitrogen and the C2-position, which can influence its acidity and nucleophilicity compared to the C6-hydroxyl on the benzenoid ring.

Strategies to achieve regioselectivity often rely on:

Steric Hindrance: Using bulky derivatizing agents may favor reaction at the more sterically accessible hydroxyl group.

Electronic Effects: The difference in pKa values between the two hydroxyl groups can be exploited. Under carefully controlled stoichiometric conditions using a specific amount of base, the more acidic proton can be selectively removed, directing functionalization to that position.

Protecting Groups: A common strategy involves protecting one hydroxyl group, functionalizing the other, and then removing the protecting group. This multi-step process offers precise control over the reaction site.

Catalysis: Organocatalytic systems, often employing boronic acids or specific amine-based catalysts, have been developed for the regioselective acylation and alkylation of polyols by forming transient intermediates that expose one hydroxyl group to the reagent. rsc.org Such strategies could potentially be adapted for 4,6-dihydroxy-3-nitroquinoline.

Transformations of the Nitro Group

The electron-withdrawing nitro group at the C3 position is a versatile functional handle that can be transformed into a variety of other groups, most notably an amine.

The reduction of an aromatic nitro group to a primary amine is one of the most fundamental and widely used transformations in organic synthesis. researchgate.net This conversion dramatically alters the electronic properties of the molecule, changing the group from strongly electron-withdrawing (NO₂) to strongly electron-donating (NH₂). nih.gov A variety of methods are available for this reduction, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.com

Commonly used methods include:

Catalytic Hydrogenation: This is often the method of choice, utilizing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere. commonorganicchemistry.com It is generally clean and high-yielding. However, its chemoselectivity can be a drawback, as it can also reduce other functional groups like alkenes or alkynes.

Metal-Acid Systems: Classic methods include the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). commonorganicchemistry.com The Béchamp reaction, using iron and HCl, is a long-standing industrial process for preparing amines. mdpi.com

Tin(II) Chloride (SnCl₂): This reagent is particularly useful for its chemoselectivity, as it can reduce nitro groups in the presence of other reducible functionalities like esters or nitriles. commonorganicchemistry.com

The successful reduction of a related compound, 3-nitroquinoline-2,4-diol, to the corresponding amine has been documented, demonstrating the feasibility of this transformation within the quinoline system. google.com

| Reagent/System | Typical Conditions | Key Features |

|---|---|---|

| H₂ / Pd-C | H₂ gas, Solvent (e.g., Ethanol, Ethyl Acetate) | High efficiency, clean reaction. May reduce other groups. commonorganicchemistry.com |

| Fe / HCl or NH₄Cl | Aqueous Ethanol, Reflux | Cost-effective, traditional method. mdpi.com |

| SnCl₂ · 2H₂O | Ethanol or Ethyl Acetate, Reflux | Good chemoselectivity for nitro groups. commonorganicchemistry.com |

| Na₂S₂O₄ (Sodium Dithionite) | Aqueous/Organic Biphasic System | Mild conditions, useful for sensitive substrates. |

While reduction to an amine is the most common transformation, the nitro group can undergo other synthetically useful reactions.

The Nef Reaction: This reaction converts a primary or secondary nitroalkane into a ketone or an aldehyde through acid hydrolysis of its corresponding nitronate salt. wikipedia.org The process begins with the deprotonation of the α-carbon (the carbon bearing the nitro group) to form a nitronate anion. organic-chemistry.orgmdma.ch Subsequent treatment with strong aqueous acid leads to the formation of the carbonyl compound and nitrous oxide. wikipedia.org

For this compound, the C3 position is part of an aromatic system, not a nitroalkane with an α-hydrogen. Therefore, the classical Nef reaction is not directly applicable. However, related transformations exist. Oxidative and reductive variants of the Nef reaction have been developed that can proceed through different mechanisms. organic-chemistry.org For instance, some oxidative methods can cleave a nitronate tautomer to form a carbonyl. wikipedia.org While not a standard application, specialized conditions could potentially be explored to convert the C3-nitro group into a C3-carbonyl (ketone), leading to a quinoline-3,4,6-trione derivative.

Other Conversions: The nitro group can participate in various other transformations, including:

Denitration: Complete removal of the nitro group can be achieved under specific reductive conditions or through nucleophilic aromatic substitution if the ring is sufficiently activated.

Conversion to Nitroso or Hydroxylamine: Partial reduction of the nitro group can yield nitroso (-NO) or hydroxylamino (-NHOH) functionalities. nih.gov These intermediates are often highly reactive but can be trapped or used in situ for further synthesis. nih.gov

Introduction of Diverse Functional Groups at Other Positions

Beyond modifying the existing functional groups, the quinoline core itself can be functionalized. Modern synthetic methods, particularly transition metal-catalyzed C-H activation, have enabled the direct introduction of new groups at positions that were traditionally difficult to access. mdpi.comnih.gov

The reactivity of the quinoline ring is influenced by the existing substituents. The electron-donating hydroxyl groups and the electron-withdrawing nitro group will direct incoming electrophiles or nucleophiles to specific positions. C-H functionalization reactions often proceed with high regioselectivity, guided by the coordinating ability of the quinoline nitrogen or other directing groups. mdpi.comnih.gov

Potential functionalization strategies include:

C2-Functionalization: The C2 position is often activated towards nucleophilic attack, especially in the corresponding quinoline N-oxide. mdpi.com This allows for the introduction of various groups, including amines and carbon-based substituents.

Halogenation: Electrophilic halogenation (e.g., with Br₂ or NCS) would likely be directed by the powerful activating effects of the two hydroxyl groups to the available positions on the rings, such as C5, C7, or C8.

Nitration: Further nitration, if desired, would also be directed by the existing substituents.

Metal-Catalyzed Cross-Coupling: If a halogen atom is introduced onto the ring (e.g., at C5, C7, or C8), it can serve as a handle for Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions to form new carbon-carbon or carbon-nitrogen bonds.

| Position(s) | Reaction Type | Example Reagents/Catalysts | Potential Outcome |

|---|---|---|---|

| C2 | C-H Amination (via N-oxide) | CuBr, Amines | Introduction of an amino group at C2. mdpi.com |

| C5, C7, C8 | Electrophilic Halogenation | Br₂, N-Bromosuccinimide (NBS) | Introduction of a halogen atom. |

| C5, C7, C8 (if halogenated) | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄) | Formation of a C-C bond with an aryl group. |

| Various | Direct C-H Arylation | Aryl halide, Pd catalyst | Direct formation of a C-C bond with an aryl group. mdpi.com |

Derivatization for Analytical Enhancement and Separation